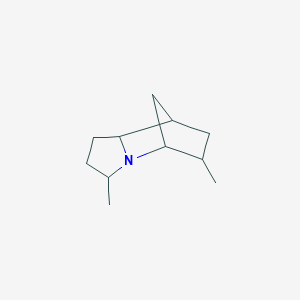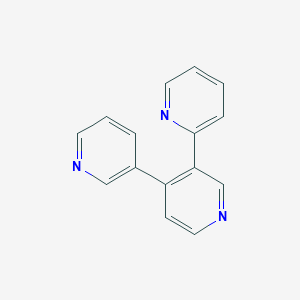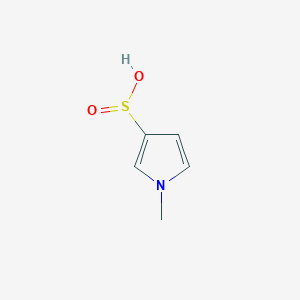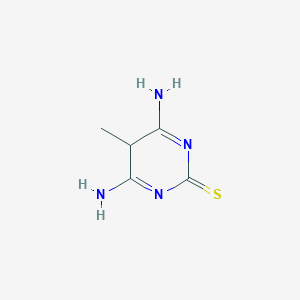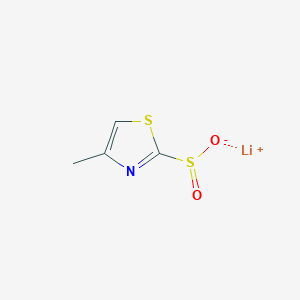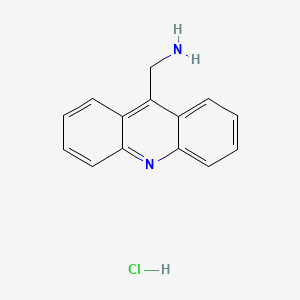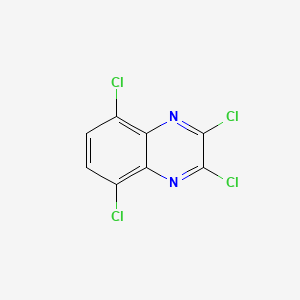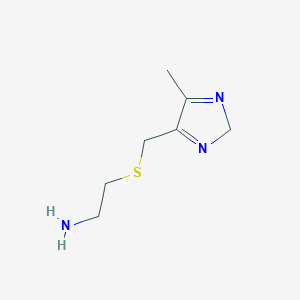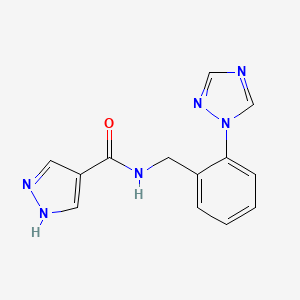
N-(2-(1H-1,2,4-Triazol-1-yl)benzyl)-1H-pyrazole-4-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(2-(1H-1,2,4-Triazol-1-yl)benzyl)-1H-pyrazole-4-carboxamide is a compound that features both triazole and pyrazole moieties. These heterocyclic structures are known for their significant biological activities and are commonly found in various pharmacologically active compounds. The presence of these rings in a single molecule often enhances its potential for diverse applications in medicinal chemistry and other scientific fields.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-(1H-1,2,4-Triazol-1-yl)benzyl)-1H-pyrazole-4-carboxamide typically involves multiple steps, starting with the preparation of the triazole and pyrazole intermediates. One common method involves the cyclization of appropriate precursors under controlled conditions. For instance, the triazole ring can be synthesized via a Huisgen cycloaddition reaction, while the pyrazole ring can be formed through the condensation of hydrazines with 1,3-diketones .
Industrial Production Methods
In an industrial setting, the production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of automated reactors, precise temperature control, and the employment of catalysts to accelerate the reaction rates. The purification process often involves crystallization or chromatography techniques to isolate the desired product .
Chemical Reactions Analysis
Types of Reactions
N-(2-(1H-1,2,4-Triazol-1-yl)benzyl)-1H-pyrazole-4-carboxamide can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the benzyl position.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Alkyl halides in the presence of a base like sodium hydroxide.
Major Products Formed
Oxidation: Formation of corresponding carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted benzyl derivatives.
Scientific Research Applications
N-(2-(1H-1,2,4-Triazol-1-yl)benzyl)-1H-pyrazole-4-carboxamide has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Explored for its antifungal, antibacterial, and anticancer properties.
Industry: Utilized in the development of agrochemicals and other industrial products
Mechanism of Action
The mechanism of action of N-(2-(1H-1,2,4-Triazol-1-yl)benzyl)-1H-pyrazole-4-carboxamide involves its interaction with specific molecular targets. The triazole ring is known to inhibit cytochrome P450 enzymes, which are crucial for the biosynthesis of ergosterol in fungi. This inhibition disrupts the cell membrane integrity, leading to the antifungal activity. Additionally, the pyrazole ring can interact with various receptors and enzymes, modulating their activity and leading to diverse biological effects .
Comparison with Similar Compounds
Similar Compounds
1,2,4-Triazole derivatives: Known for their antifungal and antibacterial activities.
Pyrazole derivatives: Widely studied for their anti-inflammatory and anticancer properties
Uniqueness
N-(2-(1H-1,2,4-Triazol-1-yl)benzyl)-1H-pyrazole-4-carboxamide stands out due to the combination of triazole and pyrazole rings in a single molecule, which enhances its potential for multiple biological activities. This dual functionality makes it a versatile compound for various applications in medicinal chemistry and other scientific fields .
Properties
Molecular Formula |
C13H12N6O |
|---|---|
Molecular Weight |
268.27 g/mol |
IUPAC Name |
N-[[2-(1,2,4-triazol-1-yl)phenyl]methyl]-1H-pyrazole-4-carboxamide |
InChI |
InChI=1S/C13H12N6O/c20-13(11-6-16-17-7-11)15-5-10-3-1-2-4-12(10)19-9-14-8-18-19/h1-4,6-9H,5H2,(H,15,20)(H,16,17) |
InChI Key |
ZZVUCRZLJCXCEL-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C(=C1)CNC(=O)C2=CNN=C2)N3C=NC=N3 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


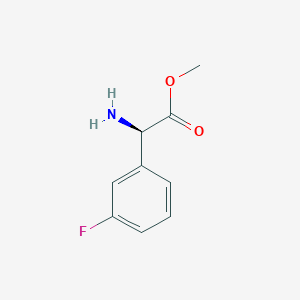


![2-Chlorobenzo[d]oxazole-7-carboxylic acid](/img/structure/B13108895.png)

